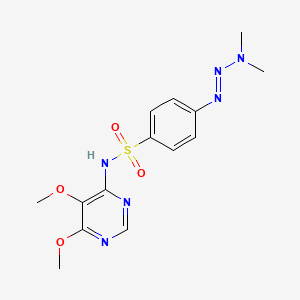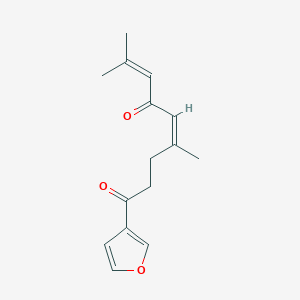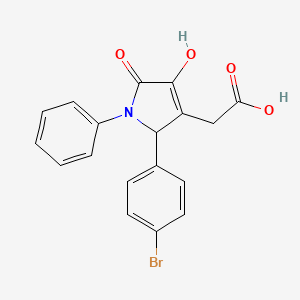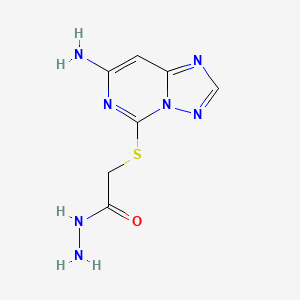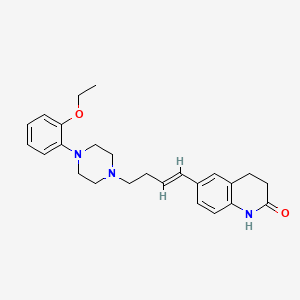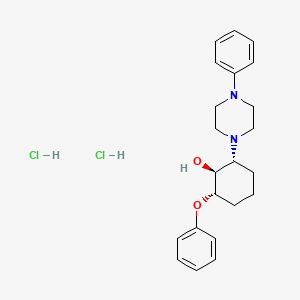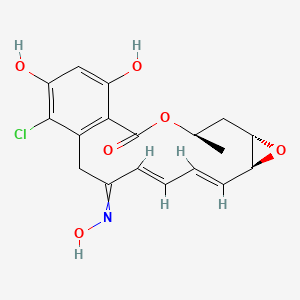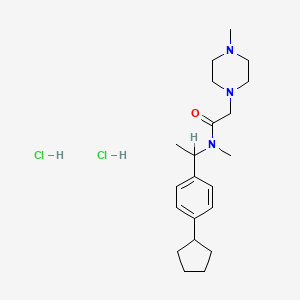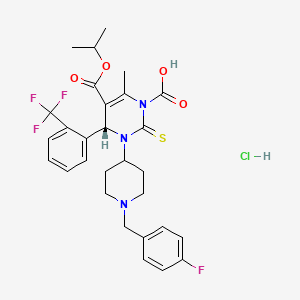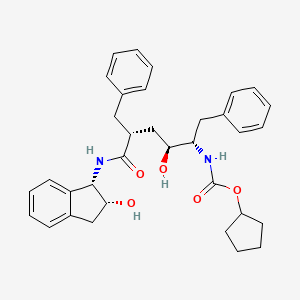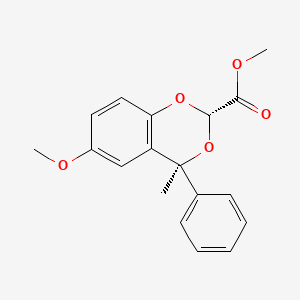![molecular formula C36H36BaN6O12S2 B15192621 barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate CAS No. 73384-86-8](/img/structure/B15192621.png)
barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate is a complex compound that features a barium ion coordinated with a diazenyl-substituted benzenesulfonate ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate typically involves the reaction of 2-methoxyaniline with 1,3-dioxobutan-2-one to form the intermediate 1-(2-methoxyanilino)-1,3-dioxobutan-2-yl. This intermediate is then diazotized and coupled with 5-methylbenzenesulfonate under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The diazenyl and sulfonate groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate has several scientific research applications:
Mecanismo De Acción
The mechanism by which barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of various biochemical pathways. The barium ion may also play a role in stabilizing the compound’s structure and enhancing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-[(phenylamino)methyl]phenol: A related compound with similar structural features and chemical properties.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Another compound with comparable reactivity and applications.
Uniqueness
Barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
73384-86-8 |
|---|---|
Fórmula molecular |
C36H36BaN6O12S2 |
Peso molecular |
946.2 g/mol |
Nombre IUPAC |
barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/2C18H19N3O6S.Ba/c2*1-11-8-9-14(16(10-11)28(24,25)26)20-21-17(12(2)22)18(23)19-13-6-4-5-7-15(13)27-3;/h2*4-10,17H,1-3H3,(H,19,23)(H,24,25,26);/q;;+2/p-2 |
Clave InChI |
LQMXXOAQGAGZSM-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2OC)S(=O)(=O)[O-].CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2OC)S(=O)(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



